molecular formula C12H7Cl2FN2S B14416588 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 87389-22-8

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14416588
CAS No.: 87389-22-8
M. Wt: 301.2 g/mol
InChI Key: ZOCNEHCXMJECHC-UHFFFAOYSA-N
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Description

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group, a carbonitrile group, and a dichloro(fluoro)methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the phenyl group and the carbonitrile group. The dichloro(fluoro)methylsulfanyl group is then added through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dichloro(fluoro)methylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives.

Scientific Research Applications

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-{[Dichloro(methyl)sulfanyl]-4-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the fluorine atom.

    1-{[Fluoro(methyl)sulfanyl]-4-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the chlorine atoms.

Uniqueness: 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms in the sulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

87389-22-8

Molecular Formula

C12H7Cl2FN2S

Molecular Weight

301.2 g/mol

IUPAC Name

1-[dichloro(fluoro)methyl]sulfanyl-4-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C12H7Cl2FN2S/c13-12(14,15)18-17-7-10(6-16)11(8-17)9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

ZOCNEHCXMJECHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2C#N)SC(F)(Cl)Cl

Origin of Product

United States

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